Cas no 1916-59-2 (Questiomycin A)
Questiomycin A Chemical and Physical Properties
Names and Identifiers
-
- 2-Aminophenoxazin-3-one
- 3-aminophenoxazone
- QUESTIOMYCIN A
- RED TO RED BROWN SOLID
- 2-amino-3H-isophenoxazin-3-one
- 2-Amino-3H-phenoxazin-3-one
- 2-amino-3H-phenoxazine-3-one
- 2-Amino-3-phenoxazone
- 2-Aminophenoxazon
- 2-Aminophenoxazone
- Isophenoxazine
- Phx-3
- 2-Amino-3-oxo-3H-phenoxazine
- 3H-Phenoxazin-3-one, 2-aMino-
- 2-AMino-3H-phenoxazin-3-one, 2-AMinophenoxazone, AV Toxin C, NSC 94945
- InChI=1/C12H8N2O2/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-6H,13H
- HMS2270F19
- SCHEMBL2609261
- 3H-Phenoxazin-3-one,2-amino-
- 2-acetylamino-(3h)-phenoxazin-3-one
- 4-27-00-05519 (Beilstein Handbook Reference)
- MFCD00207317
- BRD-K66640612-001-05-8
- cid_72725
- J4CM69VF7H
- AS-47041
- BRN 0014215
- Q15424786
- BDBM76155
- BAA91659
- 2-azanylphenoxazin-3-one
- C02161
- 2-aminophenoxazine-3-one
- AKOS027339724
- UNII-J4CM69VF7H
- NSC-94945
- NCGC00246903-01
- Questinomycine A
- Phx-3 cpd
- 1916-59-2
- Acrospermum viticola toxin C
- CHEMBL146710
- CHEBI:17293
- F11662
- NCIOpen2_006212
- AV toxin C
- Acrospermumviticola toxin C
- DTXSID60172691
- RDJXPXHQENRCNG-UHFFFAOYSA-N
- SMR000528446
- MLS000736964
- NSC 94945
- 2-amino-phenoxazin-3-one
- 2-amino-3-phenoxazinone
- EN300-5450524
- 2-Aminophenoxazinone
- Z1509382459
- NSC94945
- J-012388
- MLSMR
- Questiomycin A?
- DTXCID4095182
- 3,4-Dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazine
- HY-N8439
- CS-0144213
- Questiomycin A
-
- Inchi: 1S/C12H8N2O2/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-6H,13H2
- InChI Key: RDJXPXHQENRCNG-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2N=C2C=C(C(C=C12)=O)N
Computed Properties
- Exact Mass: 212.05864
- Monoisotopic Mass: 212.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 434
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 64.7Ų
Experimental Properties
- Density: 1.2399 (rough estimate)
- Boiling Point: 352.04°C (rough estimate)
- Refractive Index: 1.6000 (estimate)
- PSA: 64.68
- LogP: 2.45620
Questiomycin A Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019145747-1g |
2-Amino-3H-phenoxazin-3-one |
1916-59-2 | 97% | 1g |
$498.20 | 2023-09-02 | |
| DC Chemicals | DC26061-100 mg |
Questiomycin A |
1916-59-2 | >98% | 100mg |
$950.0 | 2022-02-28 | |
| DC Chemicals | DC26061-250 mg |
Questiomycin A |
1916-59-2 | >98% | 250mg |
$1600.0 | 2022-02-28 | |
| DC Chemicals | DC26061-1 g |
Questiomycin A |
1916-59-2 | >98% | 1g |
$3200.0 | 2022-02-28 | |
| TRC | Q509800-1mg |
Questiomycin A |
1916-59-2 | 1mg |
$104.00 | 2023-05-17 | ||
| TRC | Q509800-10mg |
Questiomycin A |
1916-59-2 | 10mg |
$626.00 | 2023-05-17 | ||
| TRC | Q509800-25mg |
Questiomycin A |
1916-59-2 | 25mg |
$ 800.00 | 2023-09-06 | ||
| TRC | Q509800-50mg |
Questiomycin A |
1916-59-2 | 50mg |
$2291.00 | 2023-05-17 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Q910742-10mg |
Questiomycin A |
1916-59-2 | 98% | 10mg |
¥1,010.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Q910742-50mg |
Questiomycin A |
1916-59-2 | 98% | 50mg |
¥3,060.00 | 2022-08-31 |
Questiomycin A Related Literature
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on Questiomycin A
Questiomycin A (CAS No. 1916-59-2): A Promising Antimicrobial Compound
Questiomycin A, identified by the Chemical Abstracts Service (CAS) number 1916-59-2, is a naturally occurring compound that has garnered significant attention in the field of antimicrobial research. This compound, first isolated from the fermentation broth of Streptomyces questiensis, exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Its unique chemical structure and mechanism of action make it a promising candidate for the development of novel antibiotics to combat multidrug-resistant pathogens.
The chemical structure of Questiomycin A is characterized by a complex polyketide backbone with multiple functional groups, including hydroxyl, ketone, and amide functionalities. These structural features contribute to its broad-spectrum antimicrobial activity and potential for therapeutic applications. Recent studies have focused on elucidating the biosynthetic pathway of Questiomycin A, which involves a series of enzymatic reactions catalyzed by polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs).
In vitro studies have demonstrated that Questiomycin A exhibits potent inhibitory effects against several clinically relevant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Pseudomonas aeruginosa. These findings highlight the potential of Questiomycin A as a lead compound for the development of new antibiotics to address the growing global threat of antibiotic resistance.
The mechanism of action of Questiomycin A has been extensively studied, and it is believed to target multiple cellular processes in bacteria. One key mechanism involves the disruption of bacterial cell wall synthesis, which is essential for maintaining cell integrity and viability. Additionally, Questiomycin A has been shown to interfere with protein synthesis by binding to the 50S ribosomal subunit, thereby inhibiting the formation of functional ribosomes. These dual mechanisms of action make it particularly effective against multidrug-resistant strains.
Beyond its antimicrobial properties, recent research has also explored the potential applications of Questiomycin A in other therapeutic areas. For instance, studies have indicated that it may possess anti-inflammatory and anti-cancer properties. In vitro experiments have shown that Questiomycin A can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cell models. Furthermore, preliminary studies have suggested that it may have cytotoxic effects on certain cancer cell lines, making it a potential candidate for further investigation in oncology.
The development of new antibiotics is crucial in the face of increasing antibiotic resistance, and compounds like Questiomycin A offer promising avenues for research. Ongoing efforts are focused on optimizing the production and purification processes to enhance its yield and stability. Additionally, preclinical studies are being conducted to evaluate its safety and efficacy in animal models, paving the way for potential clinical trials.
In conclusion, Questiomycin A (CAS No. 1916-59-2) is a multifaceted compound with significant potential in antimicrobial therapy and beyond. Its unique chemical structure, broad-spectrum activity, and dual mechanisms of action make it an attractive candidate for further development as a novel antibiotic. Continued research into its biosynthesis, mechanism of action, and therapeutic applications will undoubtedly contribute to advancing our understanding and treatment options in the fight against drug-resistant pathogens.
1916-59-2 (Questiomycin A) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)